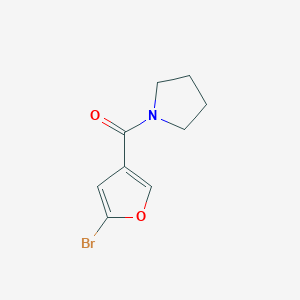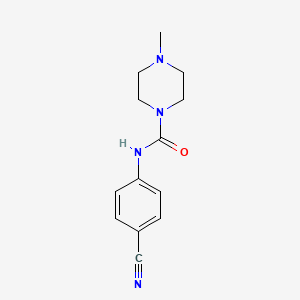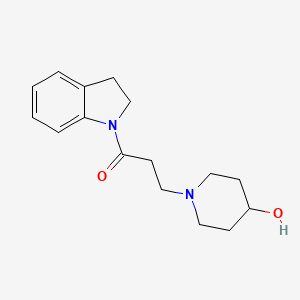
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family and has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor properties, which may be useful in the treatment of various types of cancer. Finally, this compound has been shown to have anti-oxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which may be useful in a variety of experimental settings. Additionally, this compound is relatively easy to synthesize and purify, which makes it an attractive compound for use in lab experiments.
One limitation of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some experimental settings, which may limit its usefulness in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one. One potential direction is to further explore the mechanism of action of this compound, in order to better understand how it exerts its effects on the body. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could explore the potential use of this compound in combination with other compounds, in order to enhance its effectiveness and reduce potential toxicity.
Conclusion:
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, the potential applications of this compound make it an attractive target for further research. Future research could explore the mechanism of action of this compound, as well as its potential applications in the treatment of neurological disorders and in combination with other compounds.
合成法
The synthesis method for 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydropyridazin-3-one with 2,3-dihydroindole-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of the desired compound. The purity and yield of the compound can be optimized through careful selection of reaction conditions and purification methods.
特性
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYIBHKEFQUULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














